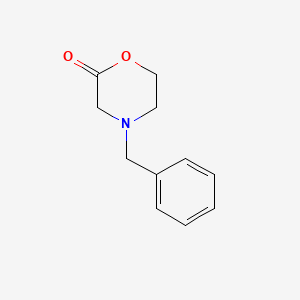

4-Benzylmorpholin-2-one

Description

The exact mass of the compound 4-Benzylmorpholin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzylmorpholin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylmorpholin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFURGBUPRUOUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280848 | |

| Record name | 4-benzylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-99-6 | |

| Record name | 5453-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-benzylmorpholin-2-one from N-benzylethanolamine

An In-depth Technical Guide to the Synthesis of 4-Benzylmorpholin-2-one from N-Benzylethanolamine

Abstract

This technical guide provides a comprehensive, peer-reviewed methodology for the synthesis of 4-benzylmorpholin-2-one, a valuable intermediate in contemporary drug discovery and development. The synthesis is achieved through a robust two-step, one-pot process starting from the readily available N-benzylethanolamine. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters that influence reaction yield and purity. The described method involves an initial N-acylation with chloroacetyl chloride, followed by an in-situ intramolecular Williamson ether synthesis for cyclization. This guide is intended for researchers, medicinal chemists, and process development scientists, offering actionable insights and a reliable protocol for the efficient production of this key morpholinone scaffold.

Introduction

Morpholin-2-one and its derivatives are privileged heterocyclic scaffolds frequently incorporated into a wide array of biologically active molecules. Their unique conformational properties and ability to participate in hydrogen bonding interactions make them ideal core structures in medicinal chemistry. The N-benzyl protected variant, 4-benzylmorpholin-2-one, serves as a crucial building block for the synthesis of more complex molecules, including potent and selective agonists for various receptors.

The synthesis of this key intermediate from N-benzylethanolamine represents a common and efficient approach. This guide details a well-established and scalable method that proceeds via an initial acylation of the secondary amine, followed by a base-mediated intramolecular cyclization to form the desired six-membered ring. Understanding the nuances of this transformation is critical for achieving high yields and purity, which are paramount in a drug development setting.

Reaction Mechanism and Strategic Considerations

The conversion of N-benzylethanolamine to 4-benzylmorpholin-2-one is a classic example of a sequential N-acylation and intramolecular O-alkylation (Williamson ether synthesis). The reaction proceeds in two distinct mechanistic steps, which can be conveniently performed in a single reaction vessel ("one-pot").

Step 1: N-Acylation The synthesis commences with the acylation of the secondary amine of N-benzylethanolamine with chloroacetyl chloride. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base is critical; it must be non-nucleophilic enough to not compete with the substrate for the acylating agent.

Step 2: Intramolecular Cyclization Following the formation of the N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide intermediate, a stronger base is typically introduced to facilitate the intramolecular cyclization. This base deprotonates the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and closing the ring to form the morpholin-2-one product.

The overall synthetic pathway is illustrated below:

Caption: Synthetic pathway for 4-benzylmorpholin-2-one.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted accordingly. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| N-Benzylethanolamine | ≥98% | Sigma-Aldrich |

| Chloroacetyl chloride | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99% | Sigma-Aldrich |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Saturated aq. NaHCO₃ | Reagent Grade | - |

| Brine (Saturated aq. NaCl) | Reagent Grade | - |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | - |

| Silica Gel | 60 Å, 230-400 mesh | - |

| Ethyl acetate | HPLC Grade | - |

| Hexanes | HPLC Grade | - |

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key experimental stages:

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-benzylethanolamine (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq).

-

N-Acylation: Cool the solution to 0 °C using an ice bath. Slowly add chloroacetyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Expert Insight: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired side products.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cyclization: In a separate flask, suspend sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool this suspension to 0 °C. Slowly transfer the crude reaction mixture from the previous step into the NaH suspension.

-

Expert Insight: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group to initiate the intramolecular cyclization. The use of THF as a solvent is preferred for this step due to its compatibility with NaH.

-

-

Work-up: Once the cyclization is complete (as indicated by TLC), carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and DCM. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-benzylmorpholin-2-one as a pure solid.

Results and Characterization

Following the protocol described above, 4-benzylmorpholin-2-one is typically obtained in good to excellent yields. The purity and identity of the product should be confirmed by standard analytical techniques.

Typical Yield and Physical Properties

| Parameter | Result |

| Yield | 75-85% |

| Physical Appearance | White to off-white solid |

| Melting Point | 76-78 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ: 7.38 – 7.25 (m, 5H), 4.62 (s, 2H), 4.25 (t, J = 5.2 Hz, 2H), 3.58 (s, 2H), 2.80 (t, J = 5.2 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 166.2, 137.5, 129.1, 128.6, 127.6, 67.2, 61.9, 53.5, 50.8.

-

Mass Spectrometry (ESI): m/z 192.1 [M+H]⁺.

Safety and Handling

-

Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a fume hood with appropriate gloves, lab coat, and eye protection.

-

Sodium hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

-

Dichloromethane: A potential carcinogen. Use in a well-ventilated area.

Conclusion

This guide outlines a reliable and scalable . The described two-step, one-pot procedure involving N-acylation followed by an intramolecular Williamson ether synthesis provides a high-yielding route to this important heterocyclic building block. The provided experimental details, mechanistic insights, and safety considerations should enable researchers to successfully implement this methodology in their own laboratories for applications in drug discovery and organic synthesis.

References

Unraveling the Enigma: A Technical Guide to the Biological Mechanism of 4-benzylmorpholin-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the potential mechanisms of action of 4-benzylmorpholin-2-one in biological systems. As a Senior Application Scientist, this guide moves beyond a simple literature review to offer a strategic framework for investigating this compound, grounded in established principles of drug discovery and molecular pharmacology. We will delve into the known biological landscape of the morpholine scaffold, propose testable hypotheses for the specific action of 4-benzylmorpholin-2-one, and provide detailed experimental workflows for its comprehensive characterization.

Part 1: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of biologically active compounds, lauded for its favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1] Its presence in approved drugs and clinical candidates underscores its utility as a versatile scaffold in medicinal chemistry.[2][3] Derivatives of morpholine have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

-

Anticancer: Morpholine-containing molecules have been developed as inhibitors of key cancer-related enzymes like PI3K/mTOR and EZH2.[4][5]

-

Neuropharmacology: The scaffold is present in compounds targeting central nervous system (CNS) receptors and enzymes, including those involved in mood disorders and neurodegenerative diseases.[6]

-

Anti-inflammatory and Analgesic: Certain morpholine derivatives have shown promise in modulating inflammatory pathways and providing pain relief.[7]

-

Antimicrobial: The morpholine nucleus is a component of various antibacterial and antifungal agents.[7]

Given this broad bioactivity, 4-benzylmorpholin-2-one, with its distinct benzyl substitution, presents a compelling case for detailed mechanistic investigation.

Part 2: Hypothesized Mechanisms of Action for 4-benzylmorpholin-2-one

While direct evidence for the mechanism of action of 4-benzylmorpholin-2-one is not extensively documented, we can formulate several plausible hypotheses based on the activities of structurally related compounds. These hypotheses provide a rational starting point for experimental inquiry.

Hypothesis 1: Inhibition of Cytochrome P450 Enzymes

Recent studies have highlighted that benzylmorpholine analogs can be selective inhibitors of Cytochrome P450 2A13 (CYP2A13).[8][9] This enzyme is primarily expressed in the respiratory tract and is responsible for the metabolic activation of procarcinogens found in tobacco smoke, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[8] Inhibition of CYP2A13 is a promising strategy for the chemoprevention of lung cancer. The 4-benzyl moiety of 4-benzylmorpholin-2-one could facilitate binding to the active site of CYP2A13.

Hypothesis 2: Modulation of Kinase Signaling Pathways

The morpholine scaffold is a key component of several kinase inhibitors.[2][4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of 4-benzylmorpholin-2-one suggest it could potentially interact with the ATP-binding pocket of various kinases.

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are major drug targets.[10][11] The physicochemical properties of the morpholine ring can contribute to effective ligand-receptor interactions.[6] It is conceivable that 4-benzylmorpholin-2-one could act as a ligand for a specific GPCR, thereby modulating downstream signaling pathways.

Hypothesis 4: Effects on Ion Channel Function

Ion channels are transmembrane proteins that control the flow of ions across cell membranes and are crucial for a wide range of physiological processes.[12][13] The modulation of ion channel activity is a mechanism of action for many therapeutic agents. The lipophilic benzyl group and the polar morpholin-2-one core could allow 4-benzylmorpholin-2-one to interact with and modulate the function of certain ion channels.

Part 3: A Practical Guide to Elucidating the Mechanism of Action

To systematically investigate the biological activity of 4-benzylmorpholin-2-one, a multi-pronged approach is essential. The following sections outline a comprehensive experimental workflow, from initial target identification to detailed mechanistic studies.

Phase 1: Target Identification and Initial Validation

The initial step is to identify the molecular target(s) of 4-benzylmorpholin-2-one. A combination of in silico and experimental approaches is recommended.

3.1.1. In Silico and Computational Approaches

Computational methods can predict potential targets based on the chemical structure of the compound.[14]

-

Ligand-Based Virtual Screening: Compare the structure of 4-benzylmorpholin-2-one to libraries of known active compounds to identify potential targets.

-

Structure-Based Virtual Screening (Docking): If crystal structures of potential targets are available, docking studies can predict the binding mode and affinity of 4-benzylmorpholin-2-one.[15]

3.1.2. Experimental Target Identification

Several experimental strategies can be employed to directly identify the protein targets of a small molecule.[16][17]

-

Affinity Chromatography: Covalently attach 4-benzylmorpholin-2-one to a solid support and use it to "fish" for binding partners from cell lysates.[18] Bound proteins are then identified by mass spectrometry.

-

Photoaffinity Labeling: Synthesize a derivative of 4-benzylmorpholin-2-one containing a photo-reactive group.[19] Upon UV irradiation, this probe will covalently bind to its target protein(s) in a cellular context, which can then be identified.

Experimental Protocol: Affinity Chromatography for Target Identification

-

Probe Synthesis: Synthesize a derivative of 4-benzylmorpholin-2-one with a linker arm suitable for immobilization (e.g., a terminal carboxylic acid or amine).

-

Immobilization: Covalently couple the synthesized probe to activated chromatography beads (e.g., NHS-activated sepharose).

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow for binding. As a control, use beads without the probe or beads with a structurally similar but inactive compound.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins using a denaturing buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

Data Presentation: Putative Protein Targets of 4-benzylmorpholin-2-one

| Protein ID | Protein Name | Function | Fold Enrichment (Compound vs. Control) |

| P12345 | Example Kinase 1 | Signal Transduction | 15.2 |

| Q67890 | Example GPCR 2 | Cell Surface Receptor | 10.8 |

| R54321 | Example Ion Channel 3 | Ion Transport | 8.5 |

Phase 2: Target Validation and Mechanistic Characterization

Once a list of putative targets is generated, the next step is to validate these interactions and characterize the functional consequences.

3.2.1. In Vitro Binding Assays

Directly measure the binding affinity of 4-benzylmorpholin-2-one to the purified target protein.

-

Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity.[20]

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters.

3.2.2. In Vitro Functional Assays

Assess the effect of 4-benzylmorpholin-2-one on the activity of the validated target. The choice of assay will depend on the target class.

-

For Kinase Targets: Use a kinase activity assay, such as the ADP-Glo™ assay, to measure the inhibition of ATP consumption.[21][22]

-

For GPCR Targets: Employ assays that measure downstream signaling events, such as cAMP accumulation, calcium flux, or β-arrestin recruitment.[23]

-

For Ion Channel Targets: Utilize fluorescence-based ion flux assays (e.g., thallium flux for potassium channels) or automated patch-clamp electrophysiology for direct measurement of ion currents.[24][25][26]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Reaction Setup: In a 384-well plate, combine the purified kinase, its specific substrate, ATP, and varying concentrations of 4-benzylmorpholin-2-one. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a detection reagent that converts the ADP produced into a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Phase 3: Cellular and In Vivo Characterization

The final phase involves validating the mechanism of action in a more biologically relevant context.

3.3.1. Cellular Assays

-

Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that 4-benzylmorpholin-2-one binds to its target inside intact cells.

-

Phenotypic Assays: Assess the effect of the compound on cellular processes relevant to the target's function (e.g., cell proliferation, migration, apoptosis).

-

Signaling Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to determine how 4-benzylmorpholin-2-one affects downstream signaling pathways.

3.3.2. In Vivo Studies

If cellular activity is confirmed, the compound's efficacy and mechanism of action can be further investigated in appropriate animal models of disease.

Part 4: Conclusion and Future Directions

The morpholine scaffold continues to be a valuable asset in the development of novel therapeutics.[2] 4-benzylmorpholin-2-one, as a specific entity within this class, warrants a thorough investigation to unlock its therapeutic potential. The hypotheses and experimental frameworks presented in this guide provide a robust starting point for researchers to systematically unravel its mechanism of action. By combining computational, biochemical, and cellular approaches, the scientific community can elucidate the biological role of 4-benzylmorpholin-2-one and pave the way for its potential translation into a clinically relevant agent.

References

- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

-

Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]

- Riaz, A., & Raza, A. (2020). Target Identification Approaches in Drug Discovery. In Computational Tools for Chemical Biology (pp. 1-21). Springer, Singapore.

- Li, Z., & Yao, S. Q. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports, 32(11), 1551-1565.

- Wang, L., Wu, Y., & Wang, Y. (2021). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 11(11), 3389–3406.

- Panneerselvam, P., Kumar, R. S., & Sridhar, S. K. (2009). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 71(5), 569–573.

- Kumar, A., & Purohit, D. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 2232-2244.

- Al-Otaibi, F., & Al-Harthi, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- Klier, J., Lurtz, V., & Briel, D. (2019). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 819-830.

- Blake, L. C., Roy, A., Neul, D., Schoenen, F. J., Aubé, J., & Scott, E. E. (2013). Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users. Pharmaceutical Research, 30(8), 2143–2155.

- Wang, Y., et al. (2020). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. European Journal of Medicinal Chemistry, 199, 112391.

-

Metrion Biosciences. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from [Link]

- Zhang, Y., & Liu, A. D. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design.

- Kourounakis, A. P., & Kourounakis, P. N. (2004). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 11(18), 2445-2458.

- Chen, S. Z., & Wang, Y. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8888.

-

Amanote Research. (2013). Benzylmorpholine Analogs as Selective Inhibitors of. Retrieved from [Link]

- Iacovino, L. G., & Galdiero, E. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246–2263.

- Jain, A., & Sahu, S. K. (2024).

- Bakulev, V. A., & Dehaen, W. (2004).

- Xu, J., & Wang, X. (2005). High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies, 3(5), 543-550.

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

-

Metrion Biosciences. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from [Link]

- Zheng, W., Spencer, R. H., & Kiss, L. (2006). High throughput screening technologies for ion channels. Journal of Biomolecular Screening, 11(1), 5-16.

- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3233-3243.

- Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. Molecules, 25(21), 5183.

- Chen, Y. L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 1-10.

- Cong, X., & Shoichet, B. K. (2011). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. Trends in Pharmacological Sciences, 32(11), 658–665.

-

Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

- de la Torre, M. C., & Sierra, M. A. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5245.

- Tzara, A., et al. (2020). Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives on their biomolecular targets for various therapeutic areas. Archiv der Pharmazie, 353(10), 2000155.

- Wölfel, C., & Götz, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8685.

- Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 4(6), 340-350.

- Coudrat, T., & Costanzi, S. (2012). Structure-based drug screening for G protein-coupled receptors.

- Navratilova, I., Besnard, J., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 549–554.

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. (PDF) Benzylmorpholine Analogs as Selective Inhibitors of [research.amanote.com]

- 10. Emerging Approaches to GPCR Ligand Screening for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPCR Compound Library | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 14. researchgate.net [researchgate.net]

- 15. Structure-based drug screening for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 19. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 20. Screening for GPCR Ligands Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. d-nb.info [d-nb.info]

- 25. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 26. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Benzylmorpholin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its presence in numerous approved drugs. When functionalized with a benzyl group at the 4-position and possessing a lactam at the 2-position, the resulting 4-benzylmorpholin-2-one core presents a compelling, yet underexplored, framework for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential biological activities of 4-benzylmorpholin-2-one derivatives, drawing upon existing research on structurally related compounds to project their therapeutic promise. While direct and extensive literature on this specific scaffold is nascent, this guide synthesizes data from analogous structures to offer a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the prospective anticancer, neuroprotective, and antimicrobial activities, supported by generalized synthetic protocols, potential mechanisms of action, and a framework for future structure-activity relationship (SAR) studies.

The 4-Benzylmorpholin-2-one Scaffold: A Strategic Starting Point in Drug Design

The 4-benzylmorpholin-2-one core combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The morpholine ring is known to improve aqueous solubility and metabolic stability, while the benzyl group provides a versatile handle for introducing a wide range of substituents to modulate lipophilicity, electronic properties, and steric interactions. The lactam functionality offers a site for hydrogen bonding and potential interactions with biological targets. The strategic combination of these elements suggests that derivatives of this scaffold could be tailored to interact with a variety of biological targets with high specificity and efficacy.

Synthesis of 4-Benzylmorpholin-2-one Derivatives: A Generalized Approach

The synthesis of the 4-benzylmorpholin-2-one core and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of N-benzylethanolamine with an appropriate α-haloacetyl halide or ester, followed by intramolecular cyclization.

Experimental Protocol: General Synthesis of 4-Benzylmorpholin-2-one

-

N-Alkylation: To a solution of ethanolamine in a suitable solvent (e.g., ethanol, acetonitrile), add a molar equivalent of benzyl bromide or benzyl chloride and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzylethanolamine.

-

Acylation and Cyclization: Dissolve the N-benzylethanolamine in a polar aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and cool to 0°C. Add a molar equivalent of chloroacetyl chloride or bromoacetyl bromide dropwise in the presence of a base.

-

Intramolecular Cyclization: Allow the reaction to warm to room temperature and stir until TLC indicates the formation of the cyclized product. The cyclization can be facilitated by the addition of a stronger base, such as sodium hydride, in a solvent like THF.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-benzylmorpholin-2-one core structure.

Derivatization of this core can be achieved by using substituted benzyl halides in the initial N-alkylation step or by further modification of the benzyl ring or the morpholinone core.

Potential Biological Activities and Mechanisms of Action

While direct evidence for the biological activities of 4-benzylmorpholin-2-one derivatives is limited, we can infer their potential by examining structurally similar compounds.

Anticancer Activity

The morpholine moiety is a common feature in many anticancer agents. For instance, morpholine-substituted quinazolines have been reported as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling pathways[1]. The benzyl group is also prevalent in various anticancer compounds, where it often contributes to hydrophobic interactions within the binding pockets of target proteins.

A structurally related compound, 4-benzylidene-2-methyl-oxazoline-5-one, has been shown to induce cytotoxic effects in MCF-7 breast cancer cells[1]. This suggests that the benzylidene moiety, and by extension a benzyl group, can contribute to anticancer activity.

Hypothesized Mechanism of Anticancer Action:

Derivatives of 4-benzylmorpholin-2-one may exert anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway is a plausible target, given the precedent set by other morpholine-containing inhibitors. The benzyl group could potentially interact with hydrophobic pockets of kinases or other enzymes, leading to their inhibition.

Table 1: Anticancer Activity of Structurally Related Compounds

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Morpholino-quinazolines | HepG2 | 8.50 - 12.76 | [2] |

| 4-Benzylidene-2-methyl-oxazoline-5-one | MCF-7 | Cytotoxic at 0.01, 0.1, and 1 mg/ml | [1] |

Neuroprotective Activity

Neurodegenerative diseases are often associated with excitotoxicity, oxidative stress, and neuroinflammation. Compounds with antioxidant and anti-inflammatory properties are therefore of great interest for neuroprotection. The morpholine nucleus is present in some compounds with neuroprotective effects.

While direct studies on 4-benzylmorpholin-2-one derivatives are lacking, the general structural features suggest potential for neuroprotection. The ability of the benzyl group to be substituted with various electron-donating or withdrawing groups could modulate the antioxidant potential of the molecule.

Hypothesized Mechanism of Neuroprotective Action:

4-Benzylmorpholin-2-one derivatives could potentially exert neuroprotective effects by:

-

Scavenging reactive oxygen species (ROS): Phenolic or other antioxidant moieties could be incorporated into the benzyl ring.

-

Modulating inflammatory pathways: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Antagonizing N-methyl-D-aspartate (NMDA) receptors: Overactivation of NMDA receptors is a key driver of excitotoxicity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have a long history of use as antimicrobial and antifungal agents. The benzyl group is also a common feature in many antimicrobial compounds.

For instance, 4-benzylidene-2-methyl-oxazoline-5-one has demonstrated both bacteriostatic and bactericidal effects against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans[1]. Carbazole derivatives bearing a benzylamino group have also shown promising antimicrobial activity[3].

Hypothesized Mechanism of Antimicrobial Action:

The antimicrobial activity of 4-benzylmorpholin-2-one derivatives could arise from several mechanisms, including:

-

Disruption of the cell membrane: The lipophilic nature of the benzyl group could facilitate insertion into and disruption of the bacterial cell membrane.

-

Inhibition of essential enzymes: The morpholinone core could interact with and inhibit enzymes crucial for bacterial survival, such as DNA gyrase or dihydrofolate reductase.

-

Inhibition of biofilm formation: Some morpholine-containing compounds have been shown to inhibit the formation of bacterial biofilms, a key factor in chronic infections[1].

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound | Microorganism | MIC | Reference |

| 4-Benzylidene-2-methyl-oxazoline-5-one | S. aureus | 0.05 mg/ml (prevents biofilm) | [1] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus strains | 32 µg/mL | [3] |

Structure-Activity Relationship (SAR) Considerations and Future Directions

Systematic modification of the 4-benzylmorpholin-2-one scaffold is crucial for optimizing its biological activity. Key areas for SAR exploration include:

-

Substitution on the Benzyl Ring: Introducing electron-donating (e.g., -OCH3, -OH) or electron-withdrawing (e.g., -Cl, -F, -NO2) groups at various positions of the phenyl ring can significantly impact potency and selectivity.

-

Modification of the Morpholinone Ring: Substitution at the C3, C5, and C6 positions of the morpholinone ring could influence conformational preferences and interactions with biological targets.

-

Stereochemistry: The stereocenters at C2 and C3 (if substituted) of the morpholine ring can play a critical role in biological activity. Chiral synthesis and separation of enantiomers will be essential to identify the more active stereoisomer.

Conclusion

The 4-benzylmorpholin-2-one scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. By leveraging the favorable properties of the morpholine ring and the versatility of the benzyl group, a diverse library of compounds with potential anticancer, neuroprotective, and antimicrobial activities can be developed. This technical guide has outlined the rationale for exploring this chemical space, provided a general synthetic framework, and hypothesized potential mechanisms of action based on structurally related compounds. Further focused research, including the synthesis and biological evaluation of a dedicated library of 4-benzylmorpholin-2-one derivatives, is warranted to fully elucidate the therapeutic potential of this intriguing scaffold. Such efforts hold the promise of identifying novel lead compounds for the development of next-generation therapies for a range of human diseases.

References

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria - Journal of Genetic Resources. (n.d.). Retrieved January 1, 2026, from [Link]

-

Neuroprotective activity of CHF3381, a putative N-methyl-D-aspartate receptor antagonist. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (2024, January 19). Retrieved January 1, 2026, from [Link]

-

Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (n.d.). Retrieved January 1, 2026, from [Link]

- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008).

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Evaluation of the neuroprotective potential of benzylidene digoxin 15 against oxidative stress in a neuroinflammation models induced by lipopolysaccharide and on neuronal differentiation of hippocampal neural precursor cells - PMC - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC - NIH. (2023, September 6). Retrieved January 1, 2026, from [Link]

-

Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - MDPI. (2022, March 31). Retrieved January 1, 2026, from [Link]

-

Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents - Der Pharma Chemica. (2022, October 13). Retrieved January 1, 2026, from [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - MDPI. (2023, October 14). Retrieved January 1, 2026, from [Link]

-

Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa - Frontiers. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed. (2023, December 5). Retrieved January 1, 2026, from [Link]

-

Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI. (2023, February 9). Retrieved January 1, 2026, from [Link]

-

Structure Activity Relationships and Medicinal Chemistry - YouTube. (2020, March 22). Retrieved January 1, 2026, from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-benzylmorpholin-2-one: An In-depth Technical Guide

Molecular Structure and Spectroscopic Overview

4-benzylmorpholin-2-one possesses a core morpholin-2-one scaffold, which is a six-membered heterocyclic ring containing both a nitrogen and an oxygen atom, with a carbonyl group at the 2-position. The nitrogen atom at the 4-position is substituted with a benzyl group. The structural features, including the amide functional group, the ether linkage, the aliphatic protons of the morpholine ring, and the aromatic protons of the benzyl group, will give rise to a unique spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of 4-benzylmorpholin-2-one in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-7, H-8, H-9 | 7.20 - 7.40 | Multiplet | 5H |

| H-5 | 4.50 - 4.60 | Singlet | 2H |

| H-2 | 4.20 - 4.30 | Singlet | 2H |

| H-6 | 3.80 - 3.90 | Triplet | 2H |

| H-3 | 3.40 - 3.50 | Triplet | 2H |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-7, H-8, H-9): The five protons on the phenyl ring of the benzyl group are expected to appear as a multiplet in the aromatic region, typically between 7.20 and 7.40 ppm.

-

Benzyl Protons (H-5): The two benzylic protons are adjacent to the nitrogen atom and are expected to resonate as a singlet around 4.50 - 4.60 ppm. The singlet nature arises from the absence of adjacent protons.

-

Methylene Protons adjacent to Oxygen (H-2): The two protons on the carbon adjacent to the ring oxygen and the carbonyl group are predicted to appear as a singlet around 4.20 - 4.30 ppm.

-

Methylene Protons adjacent to Oxygen (H-6): The two protons on the carbon adjacent to the ring oxygen are expected to be a triplet at approximately 3.80 - 3.90 ppm, being split by the adjacent methylene protons at the 3-position.

-

Methylene Protons adjacent to Nitrogen (H-3): The two protons on the carbon adjacent to the ring nitrogen are predicted to resonate as a triplet around 3.40 - 3.50 ppm, split by the neighboring methylene protons at the 6-position.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-benzylmorpholin-2-one in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 or 500 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a dilute sample, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 4-benzylmorpholin-2-one will produce a distinct signal in the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | 168 - 172 |

| Aromatic C (C-7, C-8, C-9) | 127 - 138 |

| -CH₂- (C-2) | 65 - 70 |

| -CH₂- (Benzyl, C-5) | 55 - 60 |

| -CH₂- (C-3) | 50 - 55 |

| -CH₂- (C-6) | 45 - 50 |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C-1): The amide carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm.

-

Aromatic Carbons (C-7, C-8, C-9): The carbons of the phenyl ring will appear in the aromatic region, from approximately 127 to 138 ppm. The exact shifts will depend on the substitution pattern.

-

Methylene Carbon (C-2): The carbon atom flanked by the ring oxygen and the carbonyl group is predicted to be in the 65-70 ppm range.

-

Benzylic Carbon (C-5): The benzylic carbon atom will likely resonate between 55 and 60 ppm.

-

Methylene Carbons (C-3 and C-6): The other two methylene carbons of the morpholine ring are expected in the 45-55 ppm region.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The same spectrometer is used. The instrument is tuned to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Amide) | 1650 - 1680 |

| C-N Stretch | 1200 - 1350 |

| C-O-C Stretch (Ether) | 1070 - 1150 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Bending | 1450 - 1600 |

Interpretation of the Predicted IR Spectrum

-

Amide Carbonyl Stretch: A strong and sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group.

-

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the 1200-1350 cm⁻¹ range.

-

C-O-C Ether Stretch: A characteristic strong absorption for the ether linkage in the morpholine ring should be observed between 1070 and 1150 cm⁻¹.

-

C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

-

Aromatic C=C Bending: The presence of the benzene ring will be confirmed by several absorptions in the 1450-1600 cm⁻¹ region due to C=C bond vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly on the crystal.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 191.23 |

| [M - C₇H₇]⁺ | 100 |

| [C₇H₇]⁺ | 91 |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of 4-benzylmorpholin-2-one (C₁₁H₁₃NO₂), which is approximately 191.23.

-

Major Fragmentation Pathways: A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to two major fragments:

-

A fragment with m/z 100, corresponding to the morpholin-2-one radical cation.

-

A fragment with m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), which is a very common fragment for benzyl-containing compounds.[4]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of a Plausible Fragmentation Pathway

References

Introduction: The Value of Privileged Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 4-Benzylmorpholin-2-one as a Heterocyclic Building Block

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with various biological targets, offering a robust starting point for drug design.[1][2] The morpholine ring is a quintessential example of such a scaffold, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[2]

This guide focuses on a specific and highly versatile derivative: 4-benzylmorpholin-2-one . This compound integrates the stable morpholine core with a lactam functionality and a strategically placed N-benzyl group. This unique combination makes it an invaluable heterocyclic building block, serving as a cornerstone in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3] Its structure is a launchpad for diversification, enabling chemists to explore chemical space efficiently in the quest for novel therapeutic agents.

| Chemical Identity | |

| IUPAC Name | 4-(phenylmethyl)morpholin-2-one |

| CAS Number | 5453-99-6[3][4] |

| Molecular Formula | C₁₁H₁₃NO₂[3][4] |

| Molecular Weight | 191.23 g/mol [3][4] |

Core Synthesis: Establishing the 4-Benzylmorpholin-2-one Framework

The reliable and scalable synthesis of 4-benzylmorpholin-2-one is fundamental to its utility. Several robust methods have been established, with the most common approach involving a two-step, one-pot sequence starting from commercially available N-benzylethanolamine.

Primary Synthetic Route: N-Alkylation and Intramolecular Cyclization

The most prevalent and efficient synthesis involves the reaction of N-benzylethanolamine with an α-halo-acetylating agent, such as methyl bromoacetate or ethyl chloroacetate, followed by base-mediated intramolecular cyclization.[4]

Causality Behind Experimental Choices:

-

N-benzylethanolamine: This starting material provides the core ethanolamine backbone and the benzyl protecting group in a single, readily available molecule.

-

α-Halo Acetate (e.g., Methyl Bromoacetate): This reagent serves as a two-carbon electrophile. The halogen acts as a good leaving group for the initial N-alkylation, and the ester provides the carbonyl functionality required for the subsequent lactam formation.

-

Base (e.g., K₂CO₃): A mild inorganic base like potassium carbonate is sufficient to deprotonate the hydroxyl group of the intermediate, activating it as a nucleophile for the final ring-closing step. Its use avoids harsher conditions that could lead to side reactions.

-

Solvent (e.g., Acetonitrile): A polar aprotic solvent like acetonitrile is ideal as it effectively dissolves the reactants while not interfering with the nucleophilic substitution or cyclization steps.

Detailed Experimental Protocol: Synthesis from N-Benzylethanolamine

This protocol is a self-validating system designed for reproducibility and scalability.

Materials:

-

N-Benzylethanolamine (1.0 equiv)

-

Methyl bromoacetate (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-benzylethanolamine in anhydrous acetonitrile, add potassium carbonate. Stir the suspension at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Add methyl bromoacetate dropwise to the cooled suspension over 30 minutes. The rationale for slow, cooled addition is to control the exotherm of the initial N-alkylation and minimize potential side reactions.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for 24 hours.[4] The extended reaction time ensures the completion of both the initial alkylation and the subsequent, slower intramolecular cyclization.

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes any remaining acidic impurities and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis. This step is crucial for removing unreacted starting materials and any byproducts.

-

Characterization: Confirm the identity and purity of the isolated white solid product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Functionalization: A Chemist's Perspective

The synthetic power of 4-benzylmorpholin-2-one lies in its distinct reactive sites, which can be addressed with high selectivity. Understanding these sites is key to designing complex molecular architectures.

This workflow demonstrates the strategic utility of the building block:

-

Initial Diversification (Optional): The C3 position can be functionalized first to introduce a substituent (R1).

-

Key Deprotection: The N-benzyl group is removed to reveal the reactive secondary amine. This is a critical juncture, enabling the core to be coupled with various other fragments.

-

Core Functionalization: The secondary amine is then used as a handle to introduce a second point of diversity (R2) through reactions like amide bond formation, reductive amination, or arylation.

-

Library Generation and Optimization: By systematically varying the R1 and R2 groups, a library of analogues is generated. These compounds are then screened for biological activity, and the resulting structure-activity relationship (SAR) data guide the optimization of lead compounds.

Conclusion and Future Outlook

4-Benzylmorpholin-2-one is more than just a simple heterocycle; it is a strategically designed building block that offers a blend of stability, predictable reactivity, and versatile functional handles. Its proven application in synthesizing complex molecules, underscored by its relevance to marketed drugs like Aprepitant, cements its status as a valuable tool for researchers, scientists, and drug development professionals.

Future advancements will likely focus on developing novel catalytic methods for stereoselective functionalization at the C3 position and expanding the repertoire of reactions at the unmasked nitrogen. As the demand for novel chemical entities with improved drug-like properties continues to grow, the intelligent application of privileged scaffolds like 4-benzylmorpholin-2-one will remain a cornerstone of successful drug discovery programs.

References

-

Kazemi, M., et al. (2018). An Efficient Synthesis of Morpholin-2-one Derivatives Using Glycolaldehyde Dimer by the Ugi Multicomponent Reaction. Organic Letters. Available at: [Link]

-

Al-said, N., et al. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Available at: [Link]

-

Russo, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

-

Geval, V., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules. Available at: [Link]

-

ACS Publications. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Available at: [Link]

-

Mato, M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-Benzylmorpholin-2-one. Available at: [Link]

-

SpectraBase. (n.d.). 4-Benzyl-5-methyl-morpholin-2-one. Available at: [Link]

-

PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.

-

Al-Masoudi, N. A., et al. (2022). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

Kourounakis, A. P., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]

-

Yarasani, P., et al. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica. Available at: [Link]

-

Ohtani, I., et al. (1991). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

-

Claramunt, R. M., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Magnetic Resonance in Chemistry. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

-

Russo, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP. Available at: [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Benzylmorpholin-2-one [myskinrecipes.com]

- 4. 4-Benzyl-morpholin-2-one synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Amino-2-chlorobenzonitrile (CAS 5453-99-6): Properties, Synthesis, and Applications in Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-chlorobenzonitrile (CAS 5453-99-6), a pivotal chemical intermediate with significant applications across various high-value industries. The document delineates its physicochemical and spectroscopic properties, offering a foundational understanding of its molecular characteristics. A detailed exploration of established synthetic routes is presented, including step-by-step experimental protocols and mechanistic insights into the chemical transformations. The guide further investigates the compound's versatile reactivity, stemming from its unique trifunctional aromatic structure. A significant portion is dedicated to its role in modern drug discovery, particularly as a key building block for the synthesis of targeted therapeutics like STAT3 inhibitors.[1] Its applications in agrochemicals, dye manufacturing, and materials science are also discussed, highlighting its broad industrial relevance.[1][2] Finally, a summary of safety and handling protocols is provided to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of 4-Amino-2-chlorobenzonitrile.

Introduction

4-Amino-2-chlorobenzonitrile, also known by its synonyms 3-Chloro-4-cyanoaniline and 2-Chloro-4-aminobenzonitrile, is an aromatic organic compound characterized by the presence of an amino (-NH₂), a chloro (-Cl), and a nitrile (-CN) group attached to a benzene ring.[3] This unique combination of functional groups imparts a high degree of reactivity and versatility, establishing it as a valuable building block in organic synthesis.[1][2]

The strategic placement of these groups on the aromatic scaffold allows for a multitude of chemical transformations, including nucleophilic aromatic substitution, diazotization, and various coupling reactions.[1][2] Consequently, 4-Amino-2-chlorobenzonitrile serves as a crucial starting material or intermediate in the synthesis of a wide array of complex molecules.

Its significance is particularly pronounced in the pharmaceutical industry, where it is a key component in the development of novel therapeutic agents.[1][2] Derivatives of this compound have shown a range of biological activities, including antiviral, antibacterial, and anticancer properties.[2] Notably, it is a frequently utilized scaffold in the design of inhibitors for enzymes and signaling proteins, such as the Signal Transducer and Activator of Transcription 3 (STAT3), a high-priority target in oncology.[4] Beyond pharmaceuticals, its utility extends to the agrochemical sector for creating pesticides and herbicides, the dye industry for synthesizing colorants, and materials science for manufacturing high-performance polymers.[1][2]

This guide aims to consolidate the available technical information on 4-Amino-2-chlorobenzonitrile, providing an in-depth resource for professionals in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-Amino-2-chlorobenzonitrile is essential for its effective use in synthesis and for the characterization of its derivatives.

General and Physical Properties

The general and physical properties of 4-Amino-2-chlorobenzonitrile are summarized in the table below. The compound is typically a white to light yellow or pale brown crystalline powder or solid at room temperature.[3][5][6][7]

| Property | Value | Reference(s) |

| CAS Number | 20925-27-3 | [3][8][9] |

| Molecular Formula | C₇H₅ClN₂ | [3][10] |

| Molecular Weight | 152.58 g/mol | [3][8][10] |

| IUPAC Name | 4-amino-2-chlorobenzonitrile | [3] |

| Synonyms | 3-Chloro-4-cyanoaniline, 2-Chloro-4-aminobenzonitrile | [3][8] |

| Appearance | White to light yellow crystal powder, Yellow to pale brown powder or lumps | [5][7] |

| Melting Point | 116-118 °C (lit.), 114.0-121.0 °C | [5][7][8] |

| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N | [3][8][10] |

| SMILES | Nc1ccc(C#N)c(Cl)c1 | [8][9][10] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 4-Amino-2-chlorobenzonitrile.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups. The IR spectrum of the isomeric compound 2-amino-4-chlorobenzonitrile shows characteristic stretching bands for the nitrile group (C≡N) at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (N-H) with two bands at 3452 and 3363 cm⁻¹.[12] Similar characteristic peaks would be expected for 4-Amino-2-chlorobenzonitrile.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of 4-Amino-2-chlorobenzonitrile is 152.0141259 Da.[3]

Synthesis and Manufacturing

The synthesis of 4-Amino-2-chlorobenzonitrile is well-documented, with the most common and industrially relevant methods involving the reduction of a nitro-substituted precursor. The choice of synthetic route often depends on factors such as scale, cost, safety, and desired purity.

Common Synthetic Routes

Two primary laboratory-scale methods for the synthesis of 4-Amino-2-chlorobenzonitrile are the reduction of 2-chloro-4-nitrobenzonitrile using either hydrazine monohydrate or tin(II) chloride.

Caption: Overview of common synthetic pathways.

Route 1: Reduction with Hydrazine Monohydrate

This method provides a high-yielding pathway to the desired product. The reaction involves the reduction of the nitro group to an amino group using hydrazine monohydrate, often in the presence of a catalyst or by heating.[5][6][13]

Route 2: Reduction with Tin(II) Chloride (Stannous Chloride)

A classic and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in a strong acidic medium, typically concentrated hydrochloric acid.[14] This method is known for its high efficiency and reliability.

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrazine Monohydrate Reduction [6][13]

This protocol is adapted from a procedure described in a US patent.[6]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, add 110 ml of hydrazine monohydrate.

-

Initiation: Add a small portion (5 g, 0.027 mol) of 2-chloro-4-nitrobenzonitrile to the hydrazine monohydrate and heat the mixture until a reaction is initiated, as evidenced by the evolution of nitrogen gas.

-

Addition of Reactant: Once the reaction has started, add the remaining 2-chloro-4-nitrobenzonitrile (35 g, 0.192 mol) in batches at a rate that maintains a controllable reaction.

-

Reflux: After the complete addition of the reactant and the cessation of nitrogen gas evolution, heat the reaction mixture to reflux for approximately 30 minutes.

-

Workup: Cool the reaction mixture and pour it into stirred ice water.

-

Isolation and Purification: Collect the resulting precipitate by filtration. The solid can be further purified by recrystallization from water to yield 4-Amino-2-chlorobenzonitrile. (Reported yield: 25 g, 78%).[13]

Protocol 2: Synthesis via Tin(II) Chloride Reduction [14]

This protocol is based on a method described in a US patent for the preparation of benzonitriles.

-

Preparation of Reducing Agent: In a suitable reaction vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (40 g, 0.17 mol) in 25 ml of concentrated hydrochloric acid.

-

Addition of Reactant: While stirring and maintaining the temperature below 30 °C with external cooling, add 2-chloro-4-nitrobenzonitrile (6.1 g, 0.034 mol) in portions over a period of 20 minutes.

-

Reaction: Stir the resulting yellow slurry for 2-3 hours at room temperature.

-

Neutralization: Add excess concentrated hydrochloric acid, followed by the careful addition of a 40% sodium hydroxide solution until the pH is alkaline. This should be done with mechanical stirring and cooling to maintain the temperature at approximately 25 °C.

-

Isolation: Allow the mixture to stand for about 30 minutes, then filter off the crude product and wash it with water until it is free from alkali.

-

Purification: The crude product can be recrystallized from an ether/hexane mixture to yield pure 4-Amino-2-chlorobenzonitrile. (Reported yield: 4.8 g, 96%).[14]

Chemical Reactivity and Derivatization

The synthetic utility of 4-Amino-2-chlorobenzonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

Caption: Reactivity profile of the functional groups.

-

Amino Group: The primary amino group is nucleophilic and can undergo acylation, alkylation, and sulfonylation reactions. More importantly, it can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Br, -I, -OH, -CN) in place of the amino group.[15]

-

Chloro Group: The chloro substituent deactivates the aromatic ring towards electrophilic substitution but can be displaced via nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups.

-

Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Alternatively, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride. The nitrile group also influences the electronic properties of the aromatic ring.

Applications in Drug Discovery and Development

4-Amino-2-chlorobenzonitrile is a prominent building block in medicinal chemistry, contributing to the synthesis of various biologically active molecules.[1][2]

Role as a Key Intermediate in STAT3 Inhibitor Synthesis

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis.[4] This makes STAT3 an attractive target for cancer therapy.[4][5] Small molecule inhibitors that can disrupt STAT3 signaling are of significant interest. Many of these inhibitors are designed to target the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[4]

Caption: Simplified STAT3 signaling pathway and point of inhibition.